2-chloro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide is a synthetic organic compound that integrates various functional groups, including a chloro group, a triazole moiety, and a benzamide structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
The compound is noted for its role as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting fungal infections and other diseases. Its synthesis and characterization have been documented in several scientific publications and databases, including PubChem and other chemical repositories .
This compound falls under the category of triazole derivatives and benzamides, which are known for their diverse biological activities. The presence of the triazole ring is significant as it contributes to the compound's stability and potential pharmacological properties.
The synthesis of 2-chloro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide typically involves multiple synthetic steps:
The molecular structure of 2-chloro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide can be represented in various formats:
CC(C)N(C(=O)c1cccc(Cl)c1)C(CN2C=NN=N2)=CThe compound features a complex architecture with:
2-chloro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide can undergo several chemical reactions:
These reactions are significant for modifying the compound's properties or enhancing its biological activity.
The mechanism of action for compounds containing triazole rings typically involves:
Research indicates that derivatives of triazoles, including this compound, have shown efficacy against various fungal strains and other microorganisms.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compound.
The applications of 2-chloro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide include:
CAS No.: 18810-58-7
CAS No.: 14799-66-7
CAS No.: 94030-84-9
CAS No.: 63451-47-8
CAS No.: 275823-92-2
CAS No.: 61587-05-1